8-Sulfonato-1-naphthalenediazonium chloride
CAS No.: 110295-81-3
Cat. No.: VC18428897
Molecular Formula: C5H4N4O2
Molecular Weight: 152.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110295-81-3 |
|---|---|
| Molecular Formula | C5H4N4O2 |
| Molecular Weight | 152.11 g/mol |
| IUPAC Name | 2-(2-diazoimidazol-4-yl)acetic acid |
| Standard InChI | InChI=1S/C5H4N4O2/c6-9-5-7-2-3(8-5)1-4(10)11/h2H,1H2,(H,10,11) |
| Standard InChI Key | AWIYCFQGCXENSO-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=[N+]=[N-])N=C1CC(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
8-Sulfonato-1-naphthalenediazonium chloride belongs to the diazonium salt family, characterized by the presence of the –N₂⁺ functional group. The naphthalene ring system provides a planar aromatic framework, while the sulfonate group enhances water solubility. Key structural features include:
Synthesis and Industrial Production
Synthetic Pathway
The synthesis involves diazotization of 8-sulfonato-1-naphthylamine under controlled conditions:
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Diazotization Reaction:
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Conditions: Temperature maintained at 0–5°C to prevent decomposition.
Industrial-Scale Considerations
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Yield Optimization: Excess HCl and NaNO₂ ensure complete conversion of the amine precursor.
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Purification: Crystallization from cold ethanol-water mixtures.
Applications in Dye Chemistry
Azo Dye Synthesis
8-Sulfonato-1-naphthalenediazonium chloride serves as a diazo component in coupling reactions. For example:
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Reaction with 1-Naphthol:
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This produces an azo dye with a vibrant color, stable under alkaline conditions .
| Dye Product | Application | Color |
|---|---|---|
| Acid Red 88 | Textiles, inks | Deep red |
| Direct Blue 15 | Paper, leather | Navy blue |
| Precaution | Recommendation |
|---|---|
| Storage | –20°C, inert atmosphere |
| Personal Protective Equipment | Gloves, goggles, fume hood |
| Disposal | Neutralize with dilute NaOH before disposal |
Regulatory Status
Environmental and Research Implications
Environmental Impact
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Water Contamination: Sulfonate groups resist biodegradation, posing risks to aquatic ecosystems.
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Mitigation Strategies: Advanced oxidation processes (AOPs) for wastewater treatment.
Research Frontiers
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